molecular formula C7H12ClNO2 B13992020 4-(3-Chloropropyl)morpholin-3-one

4-(3-Chloropropyl)morpholin-3-one

Cat. No.: B13992020
M. Wt: 177.63 g/mol
InChI Key: VERRRKLDHNUNRW-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)morpholin-3-one is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of morpholine, characterized by the presence of a chloropropyl group attached to the nitrogen atom and a ketone group on the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropropyl)morpholin-3-one typically involves the reaction of morpholine with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropropyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Chloropropyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)morpholin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    4-(3-Chloropropyl)morpholine: Similar in structure but lacks the ketone group, which affects its reactivity and applications.

    4-(3-Bromopropyl)morpholin-3-one: Similar but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

    4-(3-Chloropropyl)morpholin-4-ol:

Uniqueness: 4-(3-Chloropropyl)morpholin-3-one is unique due to the presence of both a chloropropyl group and a ketone group on the morpholine ring.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-(3-chloropropyl)morpholin-3-one

InChI

InChI=1S/C7H12ClNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2

InChI Key

VERRRKLDHNUNRW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CCCCl

Origin of Product

United States

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